5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyindane-2-carboxylic acid is an organic compound belonging to the class of indane derivatives It is characterized by the presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position of the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxyindane-2-carboxylic acid can be achieved through several methods:
Oxidation of Indane Derivatives: One common method involves the oxidation of 5-hydroxyindane using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the carboxylic acid group at the 2-position.
Grignard Reagent Approach: Another method involves the reaction of a Grignard reagent with a suitable precursor, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of 5-hydroxyindane-2-carboxylic acid typically involves large-scale oxidation reactions using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 5-Hydroxyindane-2-carboxylic acid can undergo further oxidation to form more complex derivatives.
Reduction: The compound can be reduced to form 5-hydroxyindane-2-carboxylate esters using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group at the 5-position can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, and other nucleophilic reagents
Major Products:
Oxidation Products: Complex indane derivatives with additional functional groups
Reduction Products: 5-Hydroxyindane-2-carboxylate esters
Substitution Products: Indane derivatives with substituted functional groups at the 5-position
Scientific Research Applications
5-Hydroxyindane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including natural products and complex heterocycles.
Biological Studies: Researchers use 5-hydroxyindane-2-carboxylic acid to study its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-hydroxyindane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Hydroxyindole-2-carboxylic Acid: Similar in structure but contains an indole ring instead of an indane ring.
5,6-Dihydroxyindole-2-carboxylic Acid: Contains an additional hydroxyl group at the 6-position.
Indole-3-acetic Acid: A plant hormone with a carboxylic acid group at the 3-position of the indole ring.
Uniqueness: 5-Hydroxyindane-2-carboxylic acid is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties compared to its indole counterparts. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8,11H,3-4H2,(H,12,13) |
InChI Key |
CFFDJOAAJJTVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.